N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide
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Overview
Description
N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a fluorobenzoyl group, a propyl chain, and a prop-2-ynyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The reaction begins with the acylation of 3-fluorobenzoic acid using thionyl chloride to form 3-fluorobenzoyl chloride.
Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with 1-(3-aminopropyl)-4-prop-2-ynylpiperazine to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-Fluorobenzoyl)amino]propyl}-2-furamide
- N-{3-[(3-Fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide
Uniqueness
N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[(3-fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-2-9-22-10-12-23(13-11-22)18(25)21-8-4-7-20-17(24)15-5-3-6-16(19)14-15/h1,3,5-6,14H,4,7-13H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKODGARJWYCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCCCNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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